molecular formula C11H15BrClNO3 B2562354 Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride CAS No. 2344686-07-1

Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride

Cat. No.: B2562354
CAS No.: 2344686-07-1
M. Wt: 324.6
InChI Key: ZDWNGHNKXBIKMW-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride is a chemical compound with the molecular formula C11H14BrNO3·HCl. It is a derivative of propanoic acid and contains both amino and ester functional groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride typically involves the following steps:

    Bromination: The starting material, 4-methoxyphenylpropanoic acid, undergoes bromination to introduce the bromine atom at the 3-position.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position.

    Esterification: The final step involves esterification with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino and ester groups can participate in oxidation and reduction reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the carboxylic acid.

Scientific Research Applications

Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ester groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(4-methoxyphenyl)propanoate;hydrochloride
  • Methyl 3-amino-3-(3-chloro-4-methoxyphenyl)propanoate;hydrochloride
  • Methyl 3-amino-3-(3-bromo-4-hydroxyphenyl)propanoate;hydrochloride

Uniqueness

Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3.ClH/c1-15-10-4-3-7(5-8(10)12)9(13)6-11(14)16-2;/h3-5,9H,6,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWNGHNKXBIKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)OC)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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